5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
3-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQLRUKDOAKGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C2=CC=CC=C2)N=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303276 | |
| Record name | 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15095-26-8 | |
| Record name | NSC157682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-PHENYL-4-PHENYLAZO-3-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction is carried out under reflux conditions in ethanol, followed by basic hydrolysis to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₆H₁₄N₄O
- Molecular Weight : 278.315 g/mol
- CAS Numbers : 4314-14-1 (primary), 53847-70-4 (alternate)
- Synonyms: Sudan Yellow 3G, 3-Methyl-1-phenyl-4-phenylazo-5-pyrazolone .
Structural Features :
The compound features a pyrazol-3-one core substituted with a methyl group at position 5, a phenyl group at position 1, and a phenyldiazenyl (azo) group at position 3. The azo group contributes to its chromophoric properties, making it relevant as a dye .
Comparison with Similar Pyrazol-3-one Derivatives
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations :
- Substitution at Position 4: The target compound’s phenyldiazenyl group distinguishes it from analogs with bromo (e.g., ), amino (e.g., ), or hydroxy groups (e.g., ).
- Bioactivity: Derivatives with amino or hydroxy substituents (e.g., ) exhibit biological activities (anticancer, antioxidant), whereas the target compound’s primary use is as a dye.
Analogues :
- Antioxidant Derivatives (5a-n) : Prepared by reacting 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with formaldehyde and substituted amines .
- VEGFR2/CDK-2 Inhibitors : Synthesized via multi-step routes involving hydrazine coupling and cyclization .
- Brominated Derivatives : Achieved via halogenation under mild conditions (e.g., NBS in DCM) .
Reactivity Trends :
- The azo group in the target compound undergoes reduction to form hydrazine derivatives, a pathway less common in halogenated or alkylated analogs .
Biological Activity
5-Methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammation.
- Molecular Formula : C₁₆H₁₄N₄O
- Molecular Weight : 278.31 g/mol
- CAS Number : 15095-26-8
Synthesis
The synthesis of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves cyclocondensation reactions using ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine under reflux conditions in ethanol, followed by basic hydrolysis to yield the target compound .
Anticancer Properties
Research indicates that 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one exhibits significant anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets may contribute to its efficacy against cancer .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported moderate to good activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one is attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity.
- Cellular Interactions : It may interact with cellular receptors and signaling pathways, leading to altered cellular functions and responses .
Comparative Analysis
To better understand the unique properties of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one, a comparison with similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Amino-Pyrazoles | Moderate similarity | Versatile in organic synthesis | Known for broad medicinal applications |
| Thiadiazoles | Structural resemblance | Significant biological activities | Often used in anti-inflammatory drugs |
| 5-Methyl-Pyrazoles | High similarity | Anticancer and antimicrobial | Unique electronic properties |
Case Study 1: Anticancer Activity
A study conducted on the effects of 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one on leukemia cell lines showed that treatment resulted in a significant decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. Results indicated that it exhibited higher activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-1-phenyl-4-(phenyldiazenyl)-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or substituted β-ketoesters. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propan-1,3-dione with phenylhydrazine in a 3:1 ethanol/acetic acid mixture under reflux for 7 hours yields pyrazolone derivatives. Purification via silica gel chromatography and recrystallization (ethanol) achieves ~45% purity . Reaction stoichiometry, solvent polarity, and acid catalysis (e.g., acetic acid) critically influence regioselectivity and azo-group stability .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the pyrazolone core and azo-group geometry, with dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) . Complementary techniques include:
- NMR : and NMR to identify proton environments (e.g., downfield shifts for hydroxyl protons at ~10–12 ppm) .
- FT-IR : Stretching vibrations for C=O (~1650 cm) and N=N (~1450 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Studies : Assess hydrolysis (pH 5–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and adsorption (soil/water partition coefficients).
- Biotic Studies : Use microbial consortia (e.g., activated sludge) to track metabolite formation via LC-HRMS.
- Long-Term Monitoring : Deploy mesocosms to simulate real ecosystems and quantify bioaccumulation factors (BCFs) in aquatic organisms.
Q. What methodological approaches resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Standardize protocols using:
- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging with IC values normalized to Trolox equivalents .
- Pro-Oxidant Screening : Measure ROS (reactive oxygen species) generation in cell lines (e.g., HepG2) using dichlorofluorescein diacetate (DCFDA) .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on redox behavior .
Q. How can mechanistic studies elucidate the reactivity of the azo (N=N) group in this compound under varying pH and redox conditions?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) in buffered solutions (pH 3–10) to identify reduction potentials linked to azo cleavage .
- Computational Modeling : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and predict sites for nucleophilic/electrophilic attacks .
- Kinetic Studies : Monitor N=N bond stability via UV-Vis spectroscopy under oxidative (HO) or reductive (NaSO) conditions .
Q. What methodologies are appropriate for assessing ecological and human health risks associated with this compound?
- Methodological Answer : Adopt tiered risk assessment frameworks :
- Tier 1 (Screening) : Estimate PNEC (Predicted No-Effect Concentration) using EC data from Daphnia magna acute toxicity tests.
- Tier 2 (Refined Analysis) : Conduct chronic exposure studies (28-day) in rodents to determine NOAEL (No Observed Adverse Effect Level).
- Probabilistic Modeling : Use Monte Carlo simulations to integrate variability in exposure pathways (e.g., inhalation, dermal) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal structures or spectroscopic data for this compound?
- Methodological Answer : Cross-validate using:
- Multi-Technique Alignment : Compare SCXRD data (e.g., bond lengths, angles) with computational predictions (Mercury Software) .
- Batch Consistency : Replicate synthesis under identical conditions to rule out polymorphic variations.
- Error Margins : Report statistical uncertainties (e.g., R-factors < 0.05 for XRD) and confidence intervals for NMR peak assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
